3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide
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Overview
Description
3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide is a complex organic compound known for its versatile chemical properties and potential applications in various fields. This compound is characterized by the presence of a benzamide group linked to a benzylidene-amino moiety, which is further substituted with a diethylamino and a hydroxy group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide typically involves a multi-step process. One common method includes the condensation reaction between 4-diethylamino-2-hydroxybenzaldehyde and 3-aminobenzamide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. It may also interact with nucleic acids, influencing gene expression and cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Diethylamino-2-hydroxybenzaldehyde: Shares the diethylamino and hydroxy substitution but lacks the benzamide group.
3-Aminobenzamide: Contains the benzamide group but lacks the benzylidene and diethylamino substitutions.
Uniqueness
3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzamide and benzylidene-amino moieties allows for diverse interactions and applications that are not possible with the individual components .
Properties
Molecular Formula |
C18H21N3O2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-8-14(17(22)11-16)12-20-15-7-5-6-13(10-15)18(19)23/h5-12,22H,3-4H2,1-2H3,(H2,19,23) |
InChI Key |
YIRATXVBHWNIGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NC2=CC=CC(=C2)C(=O)N)O |
Origin of Product |
United States |
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